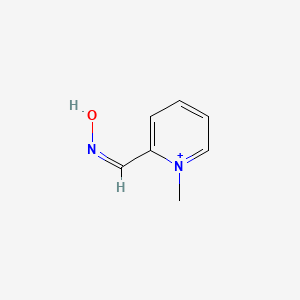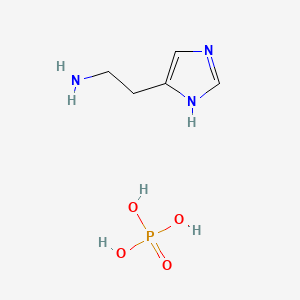
2-(1H-Imidazol-4-yl)ethanamine phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-Imidazol-4-yl)ethanamine phosphate, also known as histamine phosphate, is a compound that plays a significant role in various biological processes. It is a derivative of histamine, a biogenic amine involved in local immune responses, regulating physiological functions in the gut, and acting as a neurotransmitter. The compound is often used in scientific research due to its biological activity and relevance in medical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Imidazol-4-yl)ethanamine phosphate typically involves the phosphorylation of histamine. Histamine can be synthesized through the decarboxylation of histidine, an amino acid. The phosphorylation process involves reacting histamine with phosphoric acid under controlled conditions to yield the phosphate salt.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(1H-Imidazol-4-yl)ethanamine phosphate undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The imidazole ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole N-oxides, while substitution reactions can yield a variety of substituted imidazole derivatives.
Scientific Research Applications
2-(1H-Imidazol-4-yl)ethanamine phosphate is widely used in scientific research due to its biological activity. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a model compound in studying imidazole chemistry.
Biology: Plays a role in studying histamine receptors and their functions in various biological processes.
Medicine: Used in research related to allergic reactions, gastric acid secretion, and neurotransmission.
Industry: Employed in the development of pharmaceuticals and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-(1H-Imidazol-4-yl)ethanamine phosphate involves its interaction with histamine receptors, which are G-protein-coupled receptors. Upon binding to these receptors, the compound can trigger various intracellular signaling pathways, leading to physiological responses such as vasodilation, increased gastric acid secretion, and modulation of neurotransmitter release.
Comparison with Similar Compounds
Histamine dihydrochloride: Another salt form of histamine used in similar research applications.
2-(1H-Imidazol-4-yl)ethanamine dihydrochloride: A closely related compound with similar biological activity.
Uniqueness: 2-(1H-Imidazol-4-yl)ethanamine phosphate is unique due to its phosphate group, which can influence its solubility, stability, and interaction with biological molecules compared to other histamine derivatives. This makes it particularly useful in specific research contexts where these properties are advantageous.
Properties
CAS No. |
6890-40-0 |
|---|---|
Molecular Formula |
C5H12N3O4P |
Molecular Weight |
209.14 g/mol |
IUPAC Name |
2-(1H-imidazol-5-yl)ethanamine;phosphoric acid |
InChI |
InChI=1S/C5H9N3.H3O4P/c6-2-1-5-3-7-4-8-5;1-5(2,3)4/h3-4H,1-2,6H2,(H,7,8);(H3,1,2,3,4) |
InChI Key |
ICXZPFDAWSIMGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=N1)CCN.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


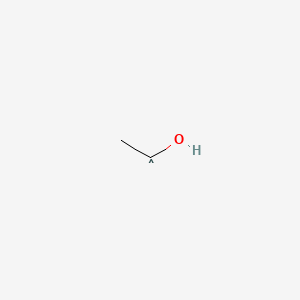
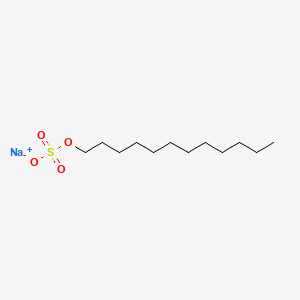
![2-[Bis[2-[carboxylatomethyl(carboxymethyl)amino]ethyl]amino]acetate; gadolinium(3+); 6-(methylamino)hexane-1,2,3,4,5-pentol](/img/structure/B10761452.png)
![7-[(4E)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B10761458.png)
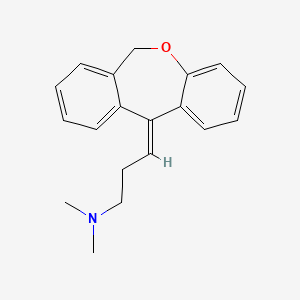
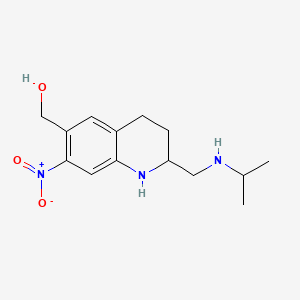

![[2-[17-(1-Hydroxyethyl)-22-[[2-[[3-hydroxy-2-[[2-(6-methyloctanoylamino)-4-(sulfonatomethylamino)butanoyl]amino]butanoyl]amino]-4-(sulfonatomethylamino)butanoyl]amino]-5,8-bis(2-methylpropyl)-3,6,9,12,15,18,23-heptaoxo-11,14-bis[2-(sulfonatomethylamino)ethyl]-1,4,7,10,13,16,19-heptazacyclotricos-2-yl]ethylamino]methanesulfonate](/img/structure/B10761537.png)
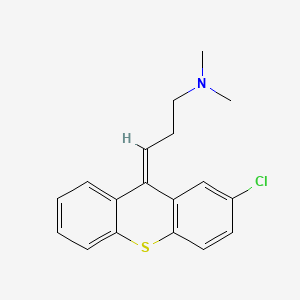


![2-[bis[2-[carboxymethyl-[2-(2-methoxyethylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid;gadolinium](/img/structure/B10761590.png)
